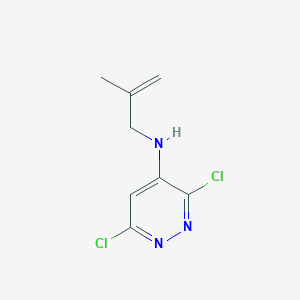
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine is a chemical compound characterized by the presence of a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and an amine group attached to a 2-methyl-allyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine typically involves the functionalization of 3,6-dichloropyridazine. One common method includes the use of organozinc reagents. For instance, the preparation of zincated 3,6-dichloropyridazine involves the reaction of 3,6-dichloropyridazine with (tmp)2Zn·2MgCl2·2LiCl in dry tetrahydrofuran (THF) under an argon atmosphere at -78°C . The resulting intermediate can then be further reacted with various electrophiles to introduce the 2-methyl-allyl amine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the chlorine atoms.
科学的研究の応用
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1-(3,6-Dichloro-4-pyridazinyl)ethanol: Similar in structure but with an ethanol group instead of the 2-methyl-allyl amine group.
[1-(3,6-Dichloro-pyridazin-4-YL)-piperidin-4-YL]-methanol: Contains a piperidine ring instead of the 2-methyl-allyl amine group.
Uniqueness
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine is unique due to the presence of the 2-methyl-allyl amine group, which imparts specific chemical and biological properties not found in its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C8H9Cl2N3 |
|---|---|
分子量 |
218.08 g/mol |
IUPAC名 |
3,6-dichloro-N-(2-methylprop-2-enyl)pyridazin-4-amine |
InChI |
InChI=1S/C8H9Cl2N3/c1-5(2)4-11-6-3-7(9)12-13-8(6)10/h3H,1,4H2,2H3,(H,11,12) |
InChIキー |
PDGZANOWPZMPKF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CNC1=CC(=NN=C1Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

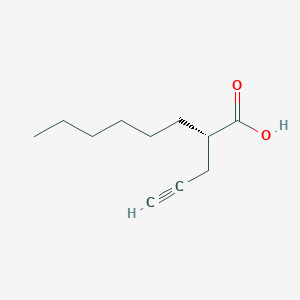
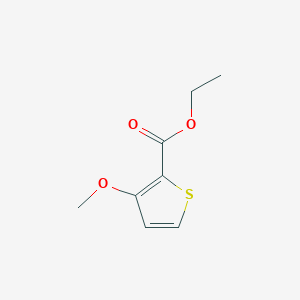
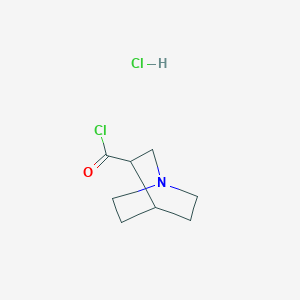

![3-[(4-Nitrophenyl)thio]Benzoic Acid](/img/structure/B8357969.png)
![Ethyl 2-[methyl(prolyl)amino]benzoate](/img/structure/B8357977.png)


![1-Trifluoroacetyl-piperidine-4-carboxylic acid [2-(3-methoxy-phenyl)-ethyl]-amide](/img/structure/B8358003.png)
![4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid](/img/structure/B8358005.png)
![Benzamide,N-[3-(2,2-difluoroethoxy)phenyl]-2-fluoro-6-nitro-](/img/structure/B8358015.png)
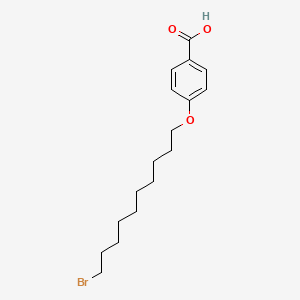
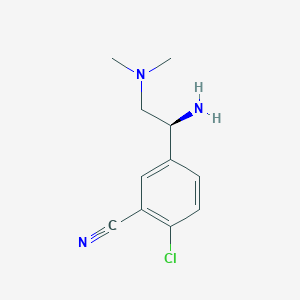
![8-(1-Ethyl-propyl)-3-iodo-2,6-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B8358031.png)
